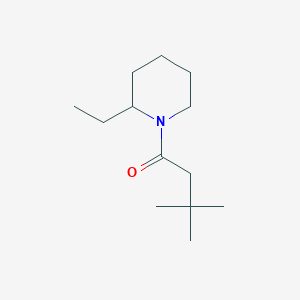
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure.
Mécanisme D'action
BRL-15572 is a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. Orexin-1 receptors play a crucial role in the regulation of sleep-wake cycles, appetite, and energy expenditure. BRL-15572 binds to the orexin-1 receptor and blocks the binding of orexin-A and orexin-B, which are the endogenous ligands for the receptor. By blocking the orexin-1 receptor, BRL-15572 modulates the activity of the orexinergic system, resulting in changes in sleep, appetite, and energy expenditure.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have significant effects on sleep-wake cycles and energy expenditure. In animal models of insomnia, BRL-15572 has been shown to increase total sleep time, decrease wakefulness, and improve sleep quality. BRL-15572 has also been shown to increase energy expenditure and reduce food intake in animal models of obesity. Additionally, BRL-15572 has been shown to reduce anxiety-like behavior in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BRL-15572 is its selectivity for the orexin-1 receptor, which allows for more precise modulation of the orexinergic system. However, one limitation of BRL-15572 is its relatively short half-life, which may limit its efficacy in certain applications. Additionally, BRL-15572 has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several potential future directions for research on BRL-15572. One area of interest is the potential use of BRL-15572 in the treatment of sleep disorders such as insomnia and narcolepsy. Additionally, BRL-15572 may have potential applications in the treatment of addiction, anxiety, and depression. Further research is needed to fully understand the safety and efficacy of BRL-15572 in these applications. Additionally, the development of more potent and selective orexin-1 receptor antagonists may lead to more effective treatments for these disorders.
Méthodes De Synthèse
The synthesis of BRL-15572 was first reported by researchers at GlaxoSmithKline in 2004. The synthesis involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxepin-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride to form the desired product, BRL-15572.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Orexin-1 receptors are involved in the regulation of sleep-wake cycles, and their dysfunction has been implicated in sleep disorders such as narcolepsy and insomnia. BRL-15572 has been shown to improve sleep in animal models of insomnia and narcolepsy. Additionally, BRL-15572 has been investigated for its potential in the treatment of addiction, anxiety, and depression.
Propriétés
IUPAC Name |
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)12(14)9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVZSZCSCGQEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














